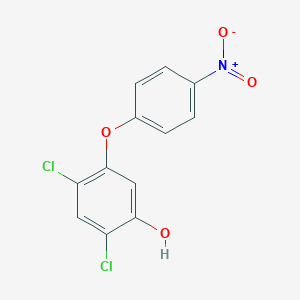![molecular formula C7H12ClNO2 B044480 Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate CAS No. 116699-84-4](/img/structure/B44480.png)
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate, also known as metolcarb, is a carbamate insecticide that is widely used in agriculture and horticulture to control a variety of pests. This compound is highly effective against a wide range of insects, including aphids, thrips, whiteflies, and leafhoppers.
Mécanisme D'action
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system of insects. This leads to the accumulation of acetylcholine in the synapses of the nervous system, which ultimately results in paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has been shown to have a number of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase activity, disruption of ion channels, and interference with neurotransmitter release. In addition, it has been shown to affect the metabolism of insects and to cause oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, and it has low toxicity to mammals and other non-target organisms. However, it can be difficult to work with due to its low solubility in water and its tendency to decompose under certain conditions.
Orientations Futures
There are a number of future directions for research on methyl [(3E)-5-chloro-3-penten-1-yl]carbamate. These include the development of new formulations and delivery systems for the compound, the study of its effects on non-target organisms, and the investigation of its potential for use in integrated pest management programs. In addition, there is a need for further research on the mechanisms of action of this compound and its potential for use in combination with other insecticides.
Méthodes De Synthèse
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate can be synthesized by reacting 5-chloro-3-penten-1-ol with methyl isocyanate in the presence of a catalyst. The reaction typically takes place in an organic solvent at elevated temperatures and pressures. The resulting product is a white crystalline solid that is soluble in organic solvents and slightly soluble in water.
Applications De Recherche Scientifique
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a variety of insect pests, including aphids, thrips, whiteflies, and leafhoppers. In addition, it has been shown to have low toxicity to mammals and other non-target organisms.
Propriétés
Numéro CAS |
116699-84-4 |
|---|---|
Nom du produit |
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate |
Formule moléculaire |
C7H12ClNO2 |
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
methyl N-[(E)-5-chloropent-3-enyl]carbamate |
InChI |
InChI=1S/C7H12ClNO2/c1-11-7(10)9-6-4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10)/b3-2+ |
Clé InChI |
NWAJDWVRZBWSDL-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)NCC/C=C/CCl |
SMILES |
COC(=O)NCCC=CCCl |
SMILES canonique |
COC(=O)NCCC=CCCl |
Synonymes |
Carbamic acid, (5-chloro-3-pentenyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



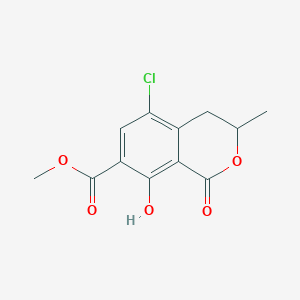
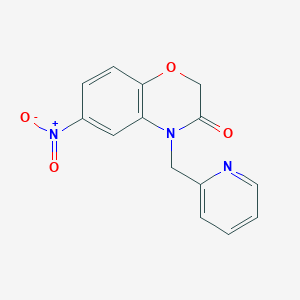
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
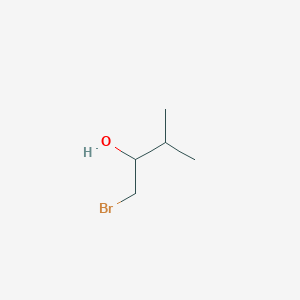
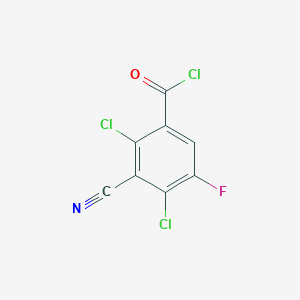
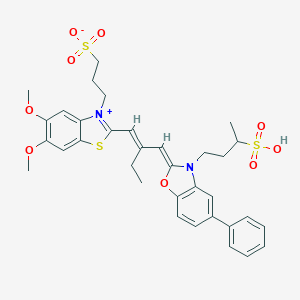
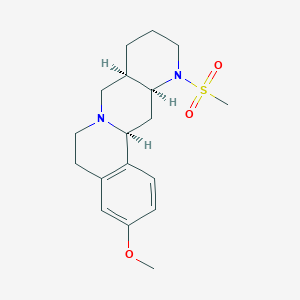
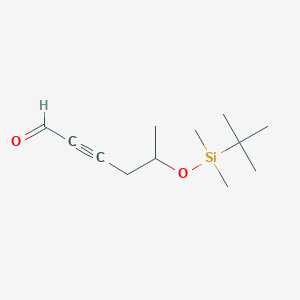
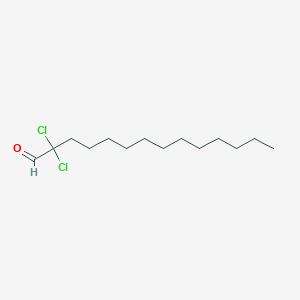
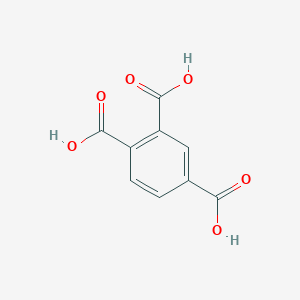
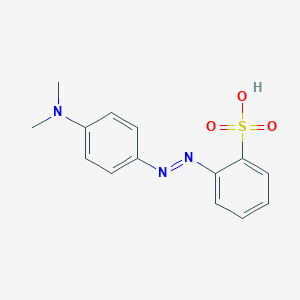
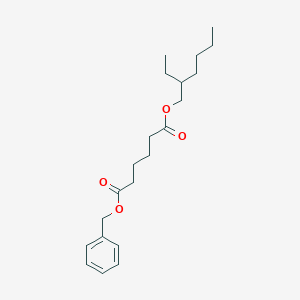
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
